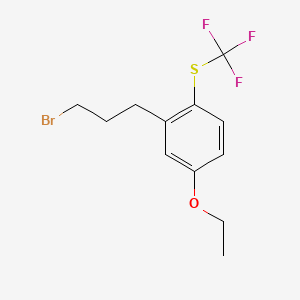

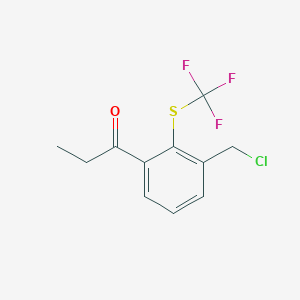

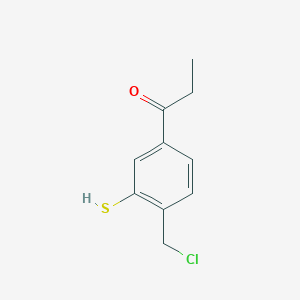

![molecular formula C24H40O5 B14054386 4-[(10S,13R)-10,13-dimethyl-3,7,12-tris(oxidanyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14054386.png)

4-[(10S,13R)-10,13-dimethyl-3,7,12-tris(oxidanyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cholic acid, also known as 3α,7α,12α-trihydroxy-5β-cholan-24-oic acid, is a primary bile acid produced in the liver from cholesterol. It is a white crystalline substance that is insoluble in water but soluble in alcohol and acetic acid. Cholic acid plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cholic acid is synthesized in the liver through a series of enzymatic reactions starting from cholesterol. The process involves hydroxylation at specific positions on the steroid nucleus, followed by oxidation and conjugation with glycine or taurine to form bile salts .

Industrial Production Methods: Industrial production of cholic acid typically involves extraction from animal bile, followed by purification processes. The bile is treated with solvents like alcohol and acetic acid to isolate cholic acid. Advanced methods may include crystallization and chromatography to achieve high purity .

Analyse Des Réactions Chimiques

Types of Reactions: Cholic acid undergoes various chemical reactions, including:

Oxidation: Cholic acid can be oxidized to form keto derivatives.

Reduction: Reduction reactions can convert cholic acid into deoxycholic acid.

Substitution: Hydroxyl groups in cholic acid can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Reagents such as acetic anhydride and sulfuric acid are employed for esterification reactions.

Major Products:

Oxidation: Produces keto derivatives like 7-ketocholic acid.

Reduction: Forms deoxycholic acid.

Substitution: Results in esters like glycocholic acid and taurocholic acid.

Applications De Recherche Scientifique

Cholic acid has diverse applications in scientific research:

Chemistry: Used as a starting material for synthesizing various derivatives and studying reaction mechanisms.

Biology: Plays a role in studying bile acid metabolism and its effects on lipid digestion.

Medicine: Used in the treatment of bile acid synthesis disorders and peroxisomal disorders. .

Industry: Employed in the production of surfactants and emulsifying agents due to its amphiphilic nature.

Mécanisme D'action

Cholic acid exerts its effects primarily by acting as a surfactant in the small intestine, reducing the surface tension of fat droplets and aiding in their breakdown into smaller micelles. It also regulates bile acid synthesis by downregulating cholesterol-7-α-hydroxylase, the rate-limiting enzyme in bile acid synthesis . Cholic acid interacts with nuclear receptors like farnesoid X receptor and membrane receptors such as Takeda G protein-coupled receptor 5, influencing lipid metabolism and energy balance .

Comparaison Avec Des Composés Similaires

Cholic acid is one of the primary bile acids, along with chenodeoxycholic acid. Similar compounds include:

Chenodeoxycholic Acid: Another primary bile acid with similar functions but different hydroxylation patterns.

Deoxycholic Acid: A secondary bile acid formed by the reduction of cholic acid.

Lithocholic Acid: A secondary bile acid formed from chenodeoxycholic acid

Uniqueness of Cholic Acid: Cholic acid is unique due to its specific hydroxylation pattern at positions 3α, 7α, and 12α, which distinguishes it from other bile acids. This pattern is crucial for its role in emulsifying fats and regulating cholesterol metabolism .

Propriétés

Formule moléculaire |

C24H40O5 |

|---|---|

Poids moléculaire |

408.6 g/mol |

Nom IUPAC |

4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13?,14?,15?,16?,17?,18?,19?,20?,22?,23-,24+/m0/s1 |

Clé InChI |

BHQCQFFYRZLCQQ-ZAZBRUGCSA-N |

SMILES isomérique |

CC(CCC(=O)O)C1CCC2[C@@]1(C(CC3C2C(CC4[C@@]3(CCC(C4)O)C)O)O)C |

SMILES canonique |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

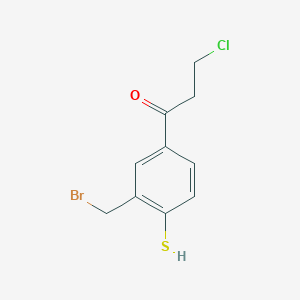

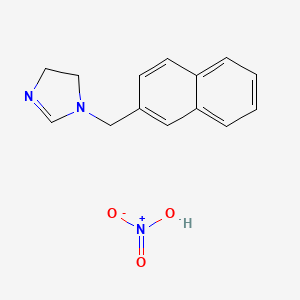

![[(6-Chloro-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B14054316.png)

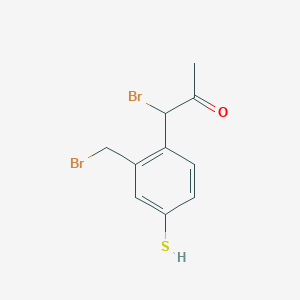

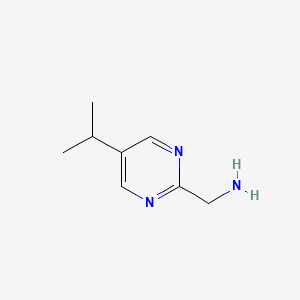

![Methyl 2-(8-methoxy-5-oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)-2-oxoacetate](/img/structure/B14054357.png)

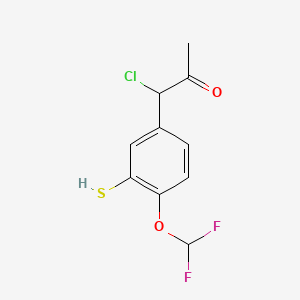

![[(2S)-2-(2,4-dichlorophenyl)-2-methylsulfonyloxyethyl] methanesulfonate](/img/structure/B14054367.png)

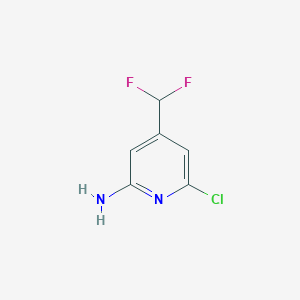

![1,3,5-Triazine, 2,4-bis([1,1'-biphenyl]-4-yl)-6-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14054371.png)